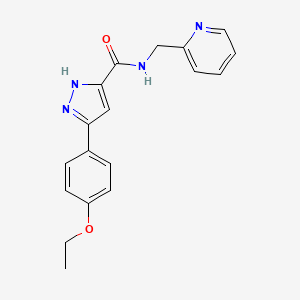

3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C18H18N4O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H18N4O2/c1-2-24-15-8-6-13(7-9-15)16-11-17(22-21-16)18(23)20-12-14-5-3-4-10-19-14/h3-11H,2,12H2,1H3,(H,20,23)(H,21,22) |

InChI Key |

MBUNJYCXWPUFIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the ethoxyphenyl and pyridylmethyl groups. Common synthetic routes include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: This step often involves the use of ethoxybenzene derivatives and coupling reactions.

Attachment of the Pyridylmethyl Group: This can be done using pyridine derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and pyridylmethyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of 4-ethoxyaniline with a pyridine derivative under controlled conditions, often utilizing techniques such as reflux and chromatography for purification. The resulting structure features a pyrazole ring, which is known for its pharmacological significance due to the presence of nitrogen atoms that can participate in various biological interactions.

Anticancer Properties

Numerous studies have indicated that pyrazole derivatives exhibit anticancer activity. For instance, a study highlighted that compounds containing the pyrazole moiety can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Apoptosis |

| Study B | HeLa | 10.8 | Cell cycle arrest |

| Study C | A549 | 12.5 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research has shown that certain pyrazole derivatives can inhibit the growth of bacteria and fungi. For example, one study reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, and compounds like 3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide have shown potential in mitigating inflammatory responses. Studies indicate that these compounds can reduce pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis .

Case Study 1: Antitumor Activity

In a recent investigation, researchers synthesized a series of pyrazole derivatives, including the target compound, and tested their effects on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7) at low concentrations.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The findings revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carboxamide derivatives exhibit structural versatility, enabling tailored modifications for specific applications. Below is a detailed comparison of 3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Activity: Ethoxy vs. Pyridylmethyl Position: The 2-pyridylmethyl group in the target compound may favor interactions with polar residues in enzymes or receptors, as seen in CB1 antagonists (e.g., 5-(4-chlorophenyl)-...-carboxamide) .

Biological Target Specificity: Anticoagulant Activity: Pyrazole-carboxamides with pyridylmethyl groups (e.g., the target compound and its analogs) are implicated in anticoagulant pathways, possibly via factor Xa inhibition . Insecticidal Activity: Ethoxyphenyl and chloropyridine substituents (e.g., 3-Bromo-1-(3-chloropyridin-2-yl)-...) correlate with ryanodine receptor modulation in pests .

Structural Conformation :

- Crystal structures (e.g., ) reveal that dihedral angles between the pyrazole ring and aromatic substituents influence molecular rigidity and binding. For instance, a near-perpendicular pyrazole-pyridine angle (73.7°) in 3-Bromo-1-(3-chloropyridin-2-yl)-... may optimize steric interactions with insecticidal targets .

Research Findings and Data

Table 2: Physicochemical and Pharmacological Data

| Parameter | This compound | 3-(4-Methoxyphenyl) Analog | 5-(4-Chlorophenyl)-... (CB1 Antagonist) |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂ | C₁₈H₁₈N₄O₂ | C₂₃H₁₇Cl₃N₄O |

| Molecular Weight | ~322.4 g/mol | 322.4 g/mol | 472.8 g/mol |

| Melting Point | Not reported | Not reported | Not reported |

| Biological Activity | Anticoagulant (inferred) | Not reported | IC₅₀ = 0.139 nM (CB1) |

| Key Interactions | Pyridylmethyl H-bonding | Similar to target | Chlorophenyl π-π stacking |

Biological Activity

3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structural features include:

- A pyrazole ring

- An ethoxyphenyl group

- A pyridylmethyl moiety

The compound's rigidity is attributed to intramolecular hydrogen bonds, which enhance its stability and potentially its biological activity .

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antitumor Activity

The pyrazole framework has been associated with antitumor properties. Studies indicate that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific compounds have demonstrated efficacy against multiple cancer cell lines, showcasing IC50 values in the low micromolar range .

3. Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. For example, compounds structurally related to the target compound have shown promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of an aliphatic amide moiety has been identified as crucial for enhancing antimicrobial efficacy .

Data Summary

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested in vivo using carrageenan-induced rat paw edema models. Compounds demonstrated significant reduction in edema compared to control groups, indicating strong anti-inflammatory potential .

- Antitumor Evaluation : In vitro assays on cancer cell lines revealed that certain pyrazole compounds inhibited growth by inducing apoptosis through mitochondrial pathways. The findings suggest a potential role in cancer therapy .

- Antimicrobial Testing : A study assessed the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, highlighting their potential as new antimicrobial agents .

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in cross-coupling reactions .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction rates, while recrystallization from ethanol or THF improves purity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or HPLC for final compound isolation .

Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole ring substitution patterns) and purity. Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and pyridyl protons (δ ~8.0–8.5 ppm) .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and pyridyl groups) .

- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .

How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its selectivity towards specific biological targets?

Advanced Research Question

- Substituent Modulation : Systematically vary the 4-ethoxyphenyl and pyridylmethyl groups to assess steric/electronic effects. For example, replacing ethoxy with bulkier alkoxy groups may improve target binding .

- Enzymatic Assays : Test inhibitory activity against related enzymes (e.g., kinases, proteases) to identify selectivity drivers. Use IC₅₀ values and kinetic studies (e.g., Kᵢ measurements) .

- Molecular Docking : Map interactions between substituents and binding pockets (e.g., hydrophobic interactions with trifluoromethyl groups in pyrazole derivatives) .

What experimental approaches are recommended to resolve contradictions in biological activity data across different studies involving this compound?

Advanced Research Question

- Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cell-based viability assays to rule out off-target effects .

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude batch-to-batch variability as a confounding factor .

- Dose-Response Analysis : Ensure consistent concentration ranges (e.g., 0.1–100 µM) and control for solvent interference (e.g., DMSO <0.1%) .

What computational modeling techniques are employed to predict the binding interactions of this compound with its target proteins?

Advanced Research Question

- Molecular Docking (e.g., AutoDock, Glide) : Simulate binding poses using crystal structures of target proteins (e.g., Factor Xa for pyrazole carboxamides). Key interactions include hydrogen bonds with the carboxamide group and π-π stacking with the pyridyl ring .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations) to identify critical residues for affinity .

- Free-Energy Calculations (MM/PBSA) : Quantify contributions of hydrophobic/electrostatic interactions to binding energy .

How can researchers design experiments to evaluate the metabolic stability and potential toxicity of this compound?

Advanced Research Question

- In Vitro Metabolism : Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS. Monitor demethylation or oxidation of the ethoxy group .

- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Toxicity Profiling : Perform Ames tests (mutagenicity) and mitochondrial toxicity assays (e.g., Seahorse analysis) .

What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?

Advanced Research Question

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance aqueous solubility .

- Formulation Optimization : Use lipid-based carriers (e.g., liposomes) or co-solvents (e.g., PEG 400) .

- LogP Adjustment : Reduce hydrophobicity by substituting the ethoxy group with polar moieties (e.g., hydroxyl) while maintaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.